2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is an organic compound characterized by its complex structure, which includes a bromoanilino group, a dimethylamino group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step process:
Formation of the Intermediate: The initial step often involves the reaction of 3-bromoaniline with a suitable aldehyde to form an intermediate Schiff base.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide or potassium carbonate.
Final Product Formation: The final step involves the addition of dimethylamine to the reaction mixture, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like hydroxide, alkoxide, thiolate; reactions often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.
Materials Science: Explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: In medicinal applications, it can modulate signaling pathways involved in cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- 2-[3-(3-Fluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- 2-[3-(3-Methoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
Uniqueness
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is unique due to the presence of the bromoanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
By understanding the detailed properties and applications of this compound, researchers can better harness its potential in scientific and industrial fields.
Properties
IUPAC Name |
2-[(E)-3-(3-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)6-7-18-13-5-3-4-12(15)8-13/h3-8,18H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLEWLWLPVZOG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.